molecular formula C18H26N6O2 B2928839 1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919019-61-7

1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2928839
CAS No.: 919019-61-7
M. Wt: 358.446
InChI Key: BFGNWXNUWDBKAR-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine core. Key structural features include:

  • 1,6,7-Trimethyl substituents: These methyl groups enhance lipophilicity and may influence metabolic stability.

Properties

CAS No.

919019-61-7

Molecular Formula

C18H26N6O2

Molecular Weight

358.446

IUPAC Name

4,7,8-trimethyl-6-[2-(3-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H26N6O2/c1-11-6-5-7-22(10-11)8-9-23-12(2)13(3)24-14-15(19-17(23)24)21(4)18(26)20-16(14)25/h11H,5-10H2,1-4H3,(H,20,25,26)

InChI Key

BFGNWXNUWDBKAR-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C

solubility

not available

Origin of Product

United States

Biological Activity

1,6,7-Trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. Its unique structure includes multiple methyl groups and a piperidine side chain, which may contribute to its biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H24N6O\text{C}_{17}\text{H}_{24}\text{N}_{6}\text{O}

This structure is characterized by a purine core fused with an imidazole ring and a piperidine moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial and fungal strains. In vitro studies indicate that it may inhibit the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani .
  • Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in critical biological processes. For instance, it may act as an inhibitor of phosphodiesterase (PDE), which is implicated in several diseases including schizophrenia .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Interaction : The compound binds to specific enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can result in altered cellular processes such as signal transduction pathways and gene expression .
  • Induction of Apoptosis : By affecting key signaling pathways involved in cell survival and proliferation, the compound may induce programmed cell death in cancerous cells .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of imidazopurines exhibited significant antimicrobial activity compared to standard antibiotics. The structural modifications influenced their efficacy against Ralstonia solanacearum and other pathogens .
  • Investigation of Anticancer Activity : Preclinical trials indicated that compounds similar to this compound could effectively inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Comparative Analysis

To understand the potential advantages of this compound over others in its class, a comparative analysis was conducted:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
1,6,7-trimethyl...ModerateHighYes
Similar ImidazopurinesLow to ModerateModerateYes
Standard AntibioticsHighNoneNo

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Substituents (Position 8) Molecular Weight Key Biological Targets Notable Findings Reference
AZ-853 () 4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl ~500 (estimated) 5-HT1A receptor Partial agonist; antidepressant-like activity in mice; induces weight gain
AZ-861 () 4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl ~550 (estimated) 5-HT1A receptor Stronger agonism vs. AZ-853; lipid metabolism disturbances
Compound 5 () 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl ~480 (estimated) 5-HT1A, D2 receptors; PDE4B, PDE10A Broad activity; promising hybrid ligand
8-(2-((3-Chlorophenyl)amino)ethyl) derivative () 2-((3-Chlorophenyl)amino)ethyl 386.8 Not specified Structural similarity; chlorophenyl group may enhance binding
Target Compound 2-(3-Methylpiperidin-1-yl)ethyl ~390 (estimated) Hypothesized: 5-HT1A, PDEs Predicted improved BBB penetration due to piperidine moiety

Key Observations:

  • Piperazine vs. Piperidine Substituents : Piperazine-based derivatives (e.g., AZ-853, AZ-861) show strong 5-HT1A affinity but variable side effects (e.g., weight gain, hypotension). The target compound’s 3-methylpiperidine group may reduce off-target interactions compared to bulkier piperazine chains .
  • Aromatic vs. Aliphatic Chains: Chlorophenylaminoethyl derivatives () prioritize aromatic interactions, whereas the target compound’s aliphatic piperidine chain may enhance solubility and CNS penetration .
  • Enzyme Inhibition: Compound 5 () targets PDE4B/PDE10A, suggesting imidazo-purines can be tailored for dual receptor/enzyme activity. The target compound’s methyl groups may sterically hinder PDE binding compared to dihydroisoquinoline analogs .

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